molecular formula C10H8FN3O2 B1462239 1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1042534-83-7

1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1462239
CAS RN: 1042534-83-7
M. Wt: 221.19 g/mol
InChI Key: DJIOMPHWKVTXAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Fluoro-2-methylphenylboronic acid” is a useful intermediate for organic synthesis . It is also used as a reactant for monoarylation of dibromoarenes catalyzed by palladium-phosphine .


Synthesis Analysis

The synthesis of “5-Fluoro-2-methylphenylboronic acid” involves the use of palladium-phosphine in the presence of potassium carbonate . It is also used in the preparation of homoleptic diarylmercurials and Suzuki-Miyaura coupling .


Molecular Structure Analysis

The molecular formula of “5-Fluoro-2-methylphenylboronic acid” is FC6H3(CH3)B(OH)2 . The molecular weight is 153.95 . The InChI key is QKOJLMKWBRBZNQ .


Chemical Reactions Analysis

“5-Fluoro-2-methylphenylboronic acid” is used as a reactant for monoarylation of dibromoarenes catalyzed by palladium-phosphine . It is also involved in the preparation of homoleptic diarylmercurials and Suzuki-Miyaura coupling .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 144-148 °C . The density is predicted to be 1.20±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Analgesic Potential

A study by Zaheer et al. (2021) explored the synthesis of 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivatives using microwave-assisted synthesis. These compounds were evaluated for their analgesic activity, highlighting the medicinal potential of triazole derivatives (Zaheer et al., 2021).

Synthesis Methods

Liu et al. (2015) provided insights into the synthesis of 1-methyl-4-phenyl-1H-1,2,3-triazole derivatives. This study is significant as it outlines a new method for synthesizing these compounds, offering potential pathways for developing related triazole-based chemicals (Liu et al., 2015).

Antibacterial Activity

Nagaraj et al. (2018) synthesized a new series of novel (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone compounds from 5-methyl-1-phenyl-1H1,2,3-triazole-4-carboxylic acid. These compounds showed significant antibacterial activity against several human pathogenic bacteria, suggesting the potential of triazole analogues in antibacterial applications (Nagaraj et al., 2018).

Photophysical Properties

Research by Safronov et al. (2020) on 2-aryl-1,2,3-triazol-4-carboxylic acids (ATAs) revealed that these compounds exhibit bright blue fluorescence with notable quantum yields, large Stokes shifts, and extended fluorescence lifetimes. Their sensitivity to structural and environmental changes makes them potential candidates for pH sensors in biological research (Safronov et al., 2020).

Intermolecular Interactions

Shukla et al. (2014) synthesized and characterized biologically active 1,2,4-triazole derivatives with fluoro and chloro substituents. The study provides insights into the intermolecular interactions of these compounds, contributing to the understanding of their chemical behavior and potential applications (Shukla et al., 2014).

Antimicrobial Activity

Kariuki et al. (2022) reported on the synthesis of a benzenesulfonic acid derivative with unexpected ring closure and its antimicrobial activity. This highlights the potential of triazole derivatives in developing new antimicrobial agents (Kariuki et al., 2022).

Safety and Hazards

The compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(5-fluoro-2-methylphenyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O2/c1-6-2-3-7(11)4-9(6)14-5-8(10(15)16)12-13-14/h2-5H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJIOMPHWKVTXAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)N2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.